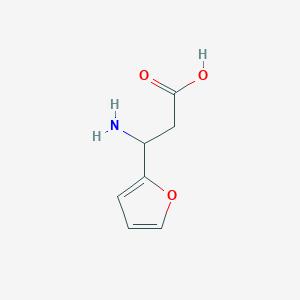

3-Amino-3-(furan-2-yl)propanoic acid

説明

3-Amino-3-(furan-2-yl)propanoic acid is an alanine derivative amino acid . It has a molecular weight of 155.15 and its IUPAC name is (2R)-2-amino-3-(2-furyl)propanoic acid .

Synthesis Analysis

The synthesis of 3-Amino-3-(furan-2-yl)propanoic acid derivatives has been reported in the literature . The oligomerization process involves the addition of hydrated derivatives, leading to the formation of ether or ester bonds. Side processes of decarboxylation can also occur .Molecular Structure Analysis

The InChI code for 3-Amino-3-(furan-2-yl)propanoic acid is 1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 . This indicates the presence of a furan ring and an amino group in the molecule.科学的研究の応用

Antimicrobial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Derivatives of 3-Amino-3-(furan-2-yl)propanoic acid, specifically 3-aryl-3-(furan-2-yl)propenoic acid derivatives, have been found to exhibit antimicrobial activity .

- Methods of Application : These derivatives were synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

- Results : The compounds demonstrated good antimicrobial activity against yeast-like fungi Candida albicans. Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

Antibacterial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Furan derivatives, including those related to 3-Amino-3-(furan-2-yl)propanoic acid, have been found to exhibit antibacterial activity .

Synthesis of Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : 3-Amino-3-(furan-2-yl)propanoic acid can be used as a starting material for the synthesis of various derivatives, such as 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

- Methods of Application : These derivatives are synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

- Results : The synthesized compounds demonstrated good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .

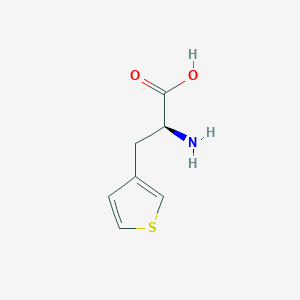

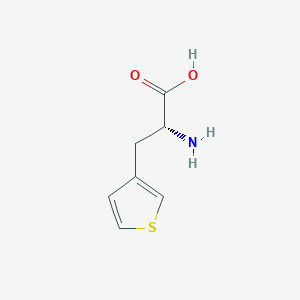

Preparation of Racemic 2-Amino-3-(heteroaryl)propanoic Acids

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 3-Amino-3-(furan-2-yl)propanoic acid and its derivatives can be used in the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids .

- Methods of Application : The preparation involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours .

- Results : The prepared 3-(heteroaryl)alanine was obtained in 48—94% yield .

Synthesis of Fine Chemicals, Pharmaceuticals, Polymers, Resins, Solvents, Adhesives, Fungicides, Paints, Antifreezes, Fuels, and Others

- Scientific Field : Industrial Chemistry

- Application Summary : Biomass-derived furans such as furfural and 5-hydroxymethylfurfural (5-HMF) are paid great attention to, and they are considered platform chemicals . These compounds and their derivatives, including 3-Amino-3-(furan-2-yl)propanoic acid, are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

Safety And Hazards

特性

IUPAC Name |

3-amino-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKVKIOGYSPIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340578 | |

| Record name | 3-amino-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(furan-2-yl)propanoic acid | |

CAS RN |

73456-99-2 | |

| Record name | 3-amino-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

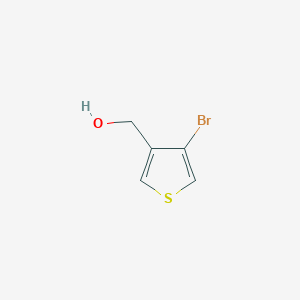

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)